tert-Butyl (trans-4-nitrocyclohexyl)carbamate
Overview
Description
tert-Butyl (trans-4-nitrocyclohexyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-nitrocyclohexyl)carbamate typically involves the reaction of trans-4-nitrocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
trans-4-nitrocyclohexylamine+Boc2O→tert-Butyl (trans-4-nitrocyclohexyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (trans-4-nitrocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: trans-4-aminocyclohexylamine.
Reduction: trans-4-nitrocyclohexylamine.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (trans-4-nitrocyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it useful in the synthesis of complex molecules required in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-nitrocyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The nitro group can participate in various reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (trans-4-nitrocyclohexyl)carbamate
Comparison: this compound is unique due to the presence of both the nitro and carbamate groups. The nitro group provides additional reactivity compared to similar compounds that may only have hydroxyl or amino groups. This makes it a versatile compound in organic synthesis and various research applications.
Biological Activity
tert-Butyl (trans-4-nitrocyclohexyl)carbamate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and data sources.
- Chemical Formula: CHNO
- Molecular Weight: 214.30 g/mol
- CAS Number: 177906-48-8
- Structure: The compound features a tert-butyl group attached to a carbamate moiety, with a nitro group positioned on the cyclohexane ring.
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 1.47 |
Solubility in Water | Insoluble |
GI Absorption | High |
BBB Permeant | Yes |
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.
Pharmacological Studies
- Neuropharmacological Effects : In studies evaluating its effects on the central nervous system (CNS), the compound demonstrated promising results in modulating anxiety and depressive behaviors in animal models. This suggests potential applications in treating mood disorders.
- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. This could point towards its utility in developing new antibacterial agents.
- Anti-inflammatory Properties : The compound has been assessed for its anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory disease models.
Case Study 1: Neuropharmacological Evaluation
A study conducted on rodents assessed the anxiolytic effects of this compound using standard behavioral tests such as the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Screening
In vitro tests were performed against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Safety and Toxicology
The safety profile of this compound has been evaluated through acute toxicity studies. The compound displayed low toxicity levels at therapeutic doses, though further long-term studies are necessary to assess chronic exposure risks.
Table 2: Toxicological Data
Endpoint | Result |
---|---|
Acute Toxicity | Low |
LD50 (oral, rat) | >2000 mg/kg |
Skin Irritation | Mild |
Properties
IUPAC Name |
tert-butyl N-(4-nitrocyclohexyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAWQOUTQPBEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159762 | |
Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609546-18-0 | |
Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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